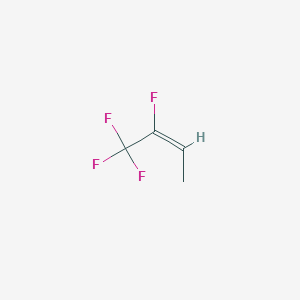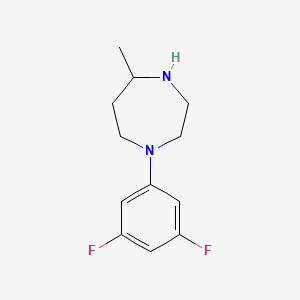
(E)-1,1,1,2-tetrafluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound characterized by the presence of four fluorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1,2-tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method includes the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the addition of fluorine atoms to the butene backbone.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Fluorinated alcohols and ketones.
Reduction: Less fluorinated butene derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
(E)-1,1,1,2-Tetrafluorobut-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is employed in the production of specialty materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1,1,1,2-tetrafluorobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms significantly influences the compound’s reactivity and stability. Fluorine’s high electronegativity and small atomic size allow it to form strong bonds with carbon, enhancing the compound’s overall stability and resistance to degradation. These properties make this compound a valuable compound in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
1,1,1,2-Tetrafluoroethane: A related compound with similar fluorination but a different carbon backbone.
1,1,1-Trifluorobut-2-ene: Another fluorinated butene with one less fluorine atom.
1,1,2,2-Tetrafluorobutane: A fully fluorinated butane derivative.
Uniqueness: (E)-1,1,1,2-Tetrafluorobut-2-ene stands out due to its specific arrangement of fluorine atoms and the presence of a double bond in the butene backbone. This unique structure imparts distinct chemical properties, making it particularly useful in specialized applications where other fluorinated compounds may not be as effective.
Propriétés
Formule moléculaire |
C4H4F4 |
|---|---|
Poids moléculaire |
128.07 g/mol |
Nom IUPAC |
(E)-1,1,1,2-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |
Clé InChI |
MMJXXOIUVNOFPL-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C(\C(F)(F)F)/F |
SMILES canonique |
CC=C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)


![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)


![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)





![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)

